3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
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Overview
Description
3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a complex organic compound that features a cyano group, a hydroxy group, a phenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran ring, which can be synthesized through the hydroalkoxylation of alkenes using catalysts such as lanthanide triflates . The final step is the coupling of the hydroxy-phenyl-ethyl group with the benzamide moiety, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its structural features allow it to interact with cellular components, potentially leading to anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-cyano-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.
3-cyano-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of a benzamide group.
Uniqueness
The uniqueness of 3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydropyran ring and the cyano group, along with the hydroxy and phenyl groups, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c22-14-16-5-4-6-17(13-16)20(24)23-15-21(25,18-7-2-1-3-8-18)19-9-11-26-12-10-19/h1-8,13,19,25H,9-12,15H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGJGNJMQJXRGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=CC(=C2)C#N)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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